molecular formula C51H98O6 B1434752 Glyceryl tri(hexadecanoate-2,2-D2) CAS No. 241157-06-2

Glyceryl tri(hexadecanoate-2,2-D2)

Cat. No.: B1434752
CAS No.: 241157-06-2
M. Wt: 813.4 g/mol
InChI Key: PVNIQBQSYATKKL-LYUMNRDXSA-N
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Description

Glyceryl tri(hexadecanoate-2,2-D2): , also known as 1,2,3-Propanetriyl tri(2,2-dideuteriohexadecanoate), is a deuterated form of glyceryl tripalmitate. It is a triglyceride where the hydrogen atoms at the 2,2 positions of the hexadecanoate (palmitic acid) chains are replaced with deuterium. This compound has the molecular formula C51H92D6O6 and a molecular weight of 813.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl tri(hexadecanoate-2,2-D2) can be synthesized through esterification reactions involving deuterated palmitic acid and glycerol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of glyceryl tri(hexadecanoate-2,2-D2) follows similar principles but on a larger scale. The process involves the use of industrial-grade deuterated palmitic acid and glycerol, with continuous monitoring and optimization of reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Glyceryl tri(hexadecanoate-2,2-D2) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of glyceryl tri(hexadecanoate-2,2-D2) primarily involves its role as a deuterated analog of glyceryl tripalmitate. In metabolic studies, it mimics the behavior of natural triglycerides but with the added advantage of being traceable due to the presence of deuterium. This allows researchers to study lipid metabolism and the pathways involved in the breakdown and synthesis of triglycerides .

Comparison with Similar Compounds

    Glyceryl tripalmitate: The non-deuterated form of glyceryl tri(hexadecanoate-2,2-D2).

    Glyceryl tristearate: A triglyceride with stearic acid chains instead of palmitic acid.

    Glyceryl trioleate: A triglyceride with oleic acid chains.

Uniqueness: Glyceryl tri(hexadecanoate-2,2-D2) is unique due to the presence of deuterium atoms, which makes it particularly valuable in research applications requiring stable isotope labeling. This feature allows for precise tracking and analysis in metabolic and chemical studies, providing insights that are not possible with non-deuterated analogs .

Properties

IUPAC Name

2,3-bis(2,2-dideuteriohexadecanoyloxy)propyl 2,2-dideuteriohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i43D2,44D2,45D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIQBQSYATKKL-LYUMNRDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)OCC(COC(=O)C([2H])([2H])CCCCCCCCCCCCCC)OC(=O)C([2H])([2H])CCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229759
Record name Hexadecanoic-2,2-d2 acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

813.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241157-06-2
Record name Hexadecanoic-2,2-d2 acid, 1,2,3-propanetriyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241157-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecanoic-2,2-d2 acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Glyceryl tri(hexadecanoate-2,2-D2) used in this research?

A: Glyceryl tri(hexadecanoate-2,2-D2) serves as a surrogate analyte in this study. [] Researchers used it to evaluate the efficiency of their extraction and analysis method for determining fatty acid content in algae.

    Q2: What analytical techniques are relevant to Glyceryl tri(hexadecanoate-2,2-D2) in this context?

    A: The research primarily employs Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing Glyceryl tri(hexadecanoate-2,2-D2). []

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